
1-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for 1-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is1S/C11H12N2O3/c1-2-13-8-4-3-6 (11 (16)17)5-7 (8)12-9 (14)10 (13)15/h3-5H,2H2,1H3, (H,12,14) (H,16,17) . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
The molecular weight of this compound is 220.22 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the retrieved data.Aplicaciones Científicas De Investigación
Tautomerism and Structural Analysis
- Research has identified the isomeric structure of similar compounds in solid state and solution, revealing their existence as tautomeric mixtures of unsaturated and saturated esters. This study highlights the compound's structural flexibility, which could be crucial for its reactivity and potential applications in synthesis and material science (Chapman, 1966).
Synthetic Pathways and Chemical Reactions
- Studies have explored the reactions of similar quinoxaline derivatives with various reagents, leading to the synthesis of novel compounds with potential as intermediates in pharmaceutical and chemical synthesis. The hydrolysis reactions and the structural modifications of these derivatives offer insights into their chemical behavior and potential for generating new molecules with desired properties (Iwanami et al., 1964).
Antimicrobial and Antifungal Activities
- The synthesis of novel furothienoquinoxalines, pyranothienoquinoxalines, and related compounds from ethyl-3-mercaptoquinoxaline-2-carboxylate and their evaluation for antibacterial and antifungal activities highlight the potential of quinoxaline derivatives in medicinal chemistry. These compounds' bioactivity underscores the importance of quinoxaline derivatives as scaffolds for developing new antimicrobial agents (Moustafa & Elossaily, 2002).
Antibacterial Quinolones
- Quinolone derivatives, including those structurally related to 1-ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid, have been synthesized and evaluated for their antibacterial activity. These studies contribute to understanding the structure-activity relationships essential for designing more effective antibacterial agents (Koga et al., 1980).
Anticancer Potential
- The exploration of quinoxaline derivatives for EGFR-TK inhibition and anticancer activity represents a significant area of research. The synthesis of ethyl 4-substituted-3-oxo-quinoxaline-2-carboxylates and their conversion into various biologically active compounds demonstrates the potential of quinoxaline derivatives in cancer therapy (Ahmed et al., 2020).
Propiedades
IUPAC Name |
1-ethyl-3-oxo-2,4-dihydroquinoxaline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-2-13-6-10(14)12-8-5-7(11(15)16)3-4-9(8)13/h3-5H,2,6H2,1H3,(H,12,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCICAFZRSLIFAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(=O)NC2=C1C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



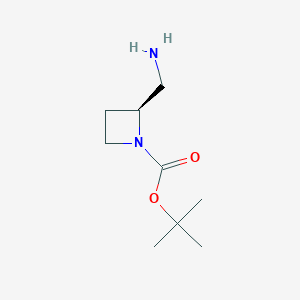
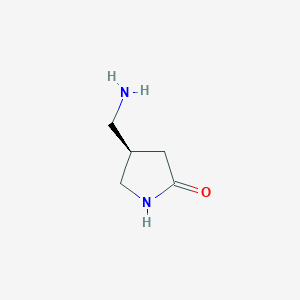


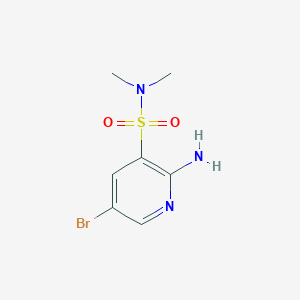

![2-benzyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline](/img/structure/B1522571.png)

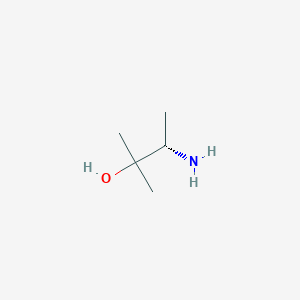

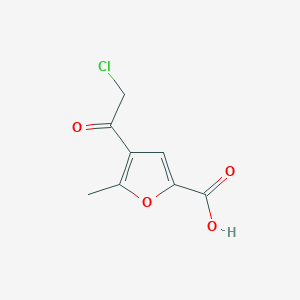
![[(5-Aminopentyl)oxy]cyclohexane](/img/structure/B1522578.png)

